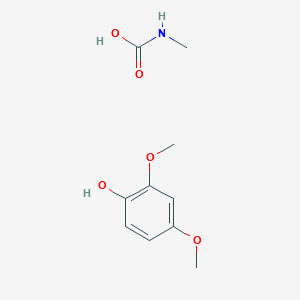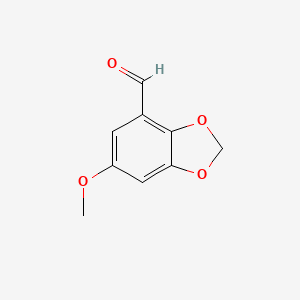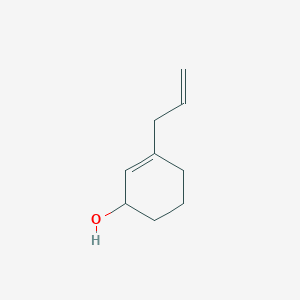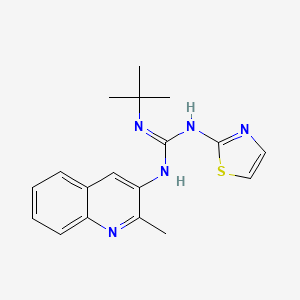
Tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 4-aminobenzoyl, followed by coupling with 1-hydroxy-3-sulphonato-2-naphthyl. This intermediate is then further diazotized and coupled with 2,5-dimethoxyphenyl, and finally, the product is sulphonated to achieve the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the use of strong acids and bases, and the final product is isolated through filtration and drying.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different sulphonated or aminated forms, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various substrates in the dyeing process, where the compound binds to the fibers or materials being dyed, resulting in a stable and vibrant coloration.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts superior stability and color properties compared to other similar compounds. Its multiple sulphonate groups enhance its solubility in water, making it highly effective in various aqueous applications.
Propiedades
Número CAS |
71033-17-5 |
|---|---|
Fórmula molecular |
C41H28N8Na4O16S4 |
Peso molecular |
1108.9 g/mol |
Nombre IUPAC |
tetrasodium;2-[[4-[[4-[[6-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C41H32N8O16S4.4Na/c1-64-35-20-33(47-49-39-38(69(61,62)63)16-22-15-24(7-10-27(22)40(39)50)43-41(51)21-3-5-23(42)6-4-21)36(65-2)19-32(35)46-45-31-13-12-30(28-11-8-25(17-29(28)31)66(52,53)54)44-48-34-18-26(67(55,56)57)9-14-37(34)68(58,59)60;;;;/h3-20,50H,42H2,1-2H3,(H,43,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;;/q;4*+1/p-4 |
Clave InChI |
YJEUADMQSUSXAD-UHFFFAOYSA-J |
SMILES canónico |
COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N=NC5=C(C=C6C=C(C=CC6=C5O)NC(=O)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)



![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)


![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)




